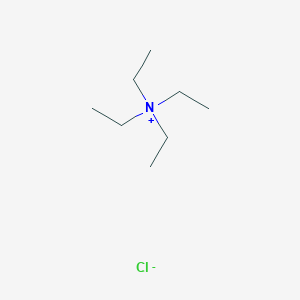

Tetraethylammonium Chloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

tetraethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBCJWGVCUEGHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041137 | |

| Record name | Tetraethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732599 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000308 [mmHg] | |

| Record name | Tetraethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-34-8 | |

| Record name | Tetraethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B82Z83XNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraethylammonium Chloride: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) chloride is a quaternary ammonium compound that has been a cornerstone in pharmacological and physiological research for decades.[1][2][3][4] Primarily known as a non-selective blocker of potassium (K+) channels, its mechanism of action extends to other critical targets, including nicotinic acetylcholine receptors (nAChRs) and autonomic ganglia.[2][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of TEA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Ion Channel Blockade

The principal mechanism of action of Tetraethylammonium Chloride is the physical occlusion of the ion-conducting pore of various ion channels. This blockade is not uniform across all channels, with varying affinities and kinetics depending on the specific channel subtype and the location of the binding site (internal or external).

Potassium Channel Inhibition

TEA is a broad-spectrum blocker of voltage-gated and calcium-activated potassium channels.[2][5] It is thought to physically enter and obstruct the ion conduction pathway.[7] The sensitivity of different K+ channels to TEA varies significantly, which can be attributed to subtle differences in the amino acid composition of the pore region.[8] For instance, the presence of a tyrosine residue in the pore loop of some KCNQ channels confers higher sensitivity to TEA.[8]

The block of potassium channels by TEA is often voltage-dependent, meaning the efficacy of the block is influenced by the membrane potential.[7] This is consistent with the charged nature of the TEA molecule interacting with the electric field across the membrane as it enters and exits the channel pore.

Nicotinic Acetylcholine Receptor Modulation

In addition to its effects on potassium channels, TEA also interacts with nicotinic acetylcholine receptors. It acts as a weak agonist and a competitive antagonist at the nAChR.[9][10] At millimolar concentrations, TEA can also produce an open-channel block, physically obstructing the pore of the activated receptor.[9] The affinity of TEA for the nicotinic receptor is generally lower than that of the endogenous ligand, acetylcholine.

Ganglionic Blockade

Historically, TEA was one of the first compounds identified as a ganglionic blocker.[5] This action is a consequence of its ability to block nAChRs at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[2][6] This property led to its early investigation as a potential antihypertensive agent, though its lack of selectivity and adverse effects limited its clinical utility.[2]

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various ion channels and receptors.

| Target Channel/Receptor | Subtype/Condition | IC50 / Kd | Species/Cell Type | Reference |

| Potassium Channels | ||||

| KCNQ1 | 5.0 mM | CHO cells | [8] | |

| KCNQ2 | 0.3 mM | CHO cells | [8] | |

| KCNQ3 | >30 mM | CHO cells | [8] | |

| KCNQ4 | 3.0 mM | CHO cells | [8] | |

| KCNQ2 + KCNQ3 | 3.8 mM | CHO cells | [8] | |

| Kv2.1 | Internal application | 0.2 mM | Not specified | [11] |

| Kv2.1 | External application | 5 mM | Not specified | [11] |

| Voltage-gated K+ current (IK) | 18 mM | Human Neural Progenitor Cells | [12] | |

| A-type K+ current (IA) | 49 mM | Human Neural Progenitor Cells | [12] | |

| KcsA | 78.4 mM (at 0 mV) | Reconstituted in lipid bilayers | [13] | |

| Nicotinic Acetylcholine Receptors | ||||

| Muscle-type nAChR | Open-channel block | 2-3 mM | Mouse | [9] |

| Muscle-type nAChR | Receptor affinity | ~1 mM | Mouse | [9] |

| nAChR | Inhibition of [3H]ACh binding | Ki = 200 µM | Torpedo ocellata | [14] |

Signaling Pathways and Experimental Workflows

Mechanism of Potassium Channel Blockade by Intracellular TEA

The following diagram illustrates the proposed mechanism of voltage-gated potassium channel blockade by intracellular TEA. Depolarization of the cell membrane opens the activation gate of the channel, allowing TEA to enter the inner pore and physically occlude it, thereby preventing the efflux of K+ ions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Potassium Channel | TargetMol [targetmol.com]

- 5. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. rupress.org [rupress.org]

- 8. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 12. Characterization of Voltage-Gated Potassium Channels in Human Neural Progenitor Cells | PLOS One [journals.plos.org]

- 13. Rapid Intracellular TEA Block of the KcsA Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reaction of tetraethylammonium with the open and closed conformations of the acetylcholine receptor ionic channel complex - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylammonium Chloride

This guide provides a comprehensive overview of the synthesis and purification methods for this compound (TEAC), a quaternary ammonium compound with significant applications in pharmacological research and drug development.[1][2] TEAC is widely utilized as a non-selective blocker of potassium (K+) channels, making it an invaluable tool for studying the physiological roles of these channels.[3][4][5]

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the alkylation of triethylamine with an ethyl halide, most commonly ethyl chloride.[1][6] This reaction, a type of quaternization, is typically carried out in a polar solvent under elevated temperature and pressure to achieve high yields and purity.[7]

General Reaction Scheme

(C₂H₅)₃N + C₂H₅Cl → [(C₂H₅)₄N]⁺Cl⁻

Experimental Protocol: Synthesis from Triethylamine and Ethyl Chloride

This protocol is based on an efficient preparation method for high-purity TEAC.[7]

Materials:

-

Triethylamine ((C₂H₅)₃N)

-

Ethyl chloride (C₂H₅Cl)

-

Acetonitrile (CH₃CN) (solvent)

-

Nitrogen gas (N₂)

-

Autoclave (high-pressure reactor) with stirring mechanism

Procedure:

-

Charge a 200 mL autoclave with 40.2 g of triethylamine and 31.2 g of acetonitrile.[7]

-

Seal the autoclave and introduce ethyl chloride gas. For a high-yield reaction, 35.9 g of ethyl chloride can be used.[7]

-

Pressurize the reactor with nitrogen gas to an initial pressure of 1-2 MPa.[7]

-

Heat the reactor to 140°C while stirring the mixture.[7]

-

Maintain the reaction at this temperature and pressure for 1-4 hours. The reaction time can be adjusted based on the desired yield and pressure.[7]

-

After the reaction is complete, cool the reactor to room temperature.

-

The TEAC product will precipitate as a crystalline solid.

-

Separate the product from the mother liquor by filtration.

-

The recovered mother liquor, containing the solvent and any unreacted starting materials, can be recycled for subsequent batches.[7]

-

Dry the collected TEAC crystals under a vacuum to remove any residual solvent.

Data Presentation: Synthesis Parameters and Yields

The following table summarizes the impact of reaction conditions on the yield of this compound, based on data from patent CN106518687A.[7]

| Triethylamine (g) | Acetonitrile (g) | Ethyl Chloride (g) | Initial Pressure (MPa) | Reaction Time (hr) | Reaction Temperature (°C) | Yield (%) | Purity (%) |

| 40.2 | 31.2 | 35.9 | 2 | 1 | 140 | 92.4 | >99 |

| 40.2 | 31.2 | 35.9 | 2 | 2 | 140 | 96.5 | >99 |

| 40.2 | 31.2 | 30.8 | 2 | 3 | 140 | 97.1 | 99.5 |

| 40.2 | 31.2 | 35.9 | 1 | 4 | 140 | 99.1 | >99 |

| 40.2 | 31.2 | 30.8 | 0 | 3 | 140 | 80.5 | >99 |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of high-purity TEAC.

Purification of this compound

For applications in drug development and physiological research, high purity of TEAC is crucial. The primary impurity of concern is triethylamine hydrochloride, which can form from the Hofmann elimination reaction, especially upon heating.[1] Purification is typically achieved through recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Beakers and filtering apparatus

Procedure:

-

Dissolve the crude TEAC in a minimal amount of hot ethanol (e.g., 95%) in a beaker.[8]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the clear, hot solution to cool slowly to room temperature.

-

As the solution cools, TEAC will crystallize out of the solution. To maximize crystal formation, the solution can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.[8]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.[8]

-

Dry the purified crystals in a vacuum desiccator overnight to remove all traces of the solvent.[8]

Data Presentation: Purity Enhancement

| Stage | Purity Level | Analytical Method |

| Crude Product | Variable (e.g., <97%) | Titration / HPLC |

| After Recrystallization | ≥98% to >99.5%[7][9][10] | Titration with AgNO₃ / HPLC[9] |

Visualization: Purification Workflow

Caption: Workflow for the purification of TEAC via recrystallization.

Pharmacological Application and Signaling Pathway

Tetraethylammonium is an experimental drug that has been investigated for various therapeutic uses.[11] Its primary mechanism of action is the non-selective blockade of potassium channels.[3][4][12] This action prevents the efflux of K⁺ ions from the cell, leading to membrane depolarization. This property makes TEAC a valuable tool in neuroscience and physiology to study processes that are dependent on potassium channel activity.

Visualization: TEAC's Effect on a Voltage-Gated K⁺ Channel

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Potassium Channel | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 7. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - Tetraethylammonium metal complexes - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

Tetraethylammonium Chloride (TEA): A Technical Guide to its Application as a Potassium Channel Blocker

Executive Summary: Tetraethylammonium (TEA) chloride is a quaternary ammonium compound widely recognized as a classical, non-selective blocker of potassium (K+) channels.[1][2][3] Since its discovery, it has become an indispensable pharmacological tool for researchers in neuroscience, cardiology, and drug development. TEA physically occludes the ion-conducting pore of K+ channels, enabling the isolation and characterization of potassium currents and the study of their physiological roles. This guide provides a comprehensive technical overview of TEA's mechanism of action, its pharmacological profile across various K+ channel subtypes, detailed experimental protocols for its use, and its applications in research.

Introduction to Potassium Channels and Tetraethylammonium

Potassium channels are a diverse group of transmembrane proteins that facilitate the selective passage of K+ ions across cell membranes. They are fundamental to numerous physiological processes, including setting the resting membrane potential, controlling heart rate, and modulating neuronal firing patterns.[4][5] The ability to selectively block these channels is crucial for their study.

Tetraethylammonium (TEA) is a small organic cation, comparable in size to a hydrated potassium ion, that serves as a pore blocker for many types of K+ channels.[6][7] While it was once explored for clinical use as a ganglionic blocker, its significant side effects limited its therapeutic application.[8][9] Today, its primary use is as a research agent to pharmacologically dissect K+ currents and investigate the structure-function relationships of K+ channel pores.[8][10]

Mechanism of Action

TEA blocks potassium channels by physically obstructing the ion conduction pathway.[4][5] It does not permeate the narrowest part of the pore, known as the selectivity filter, and thus acts as a plug.[6] The blockade can occur from either the extracellular or intracellular side of the membrane, with distinct binding sites and affinities.[4][11]

External Blockade: When applied extracellularly, TEA enters the outer vestibule of the channel pore. The affinity for the external site is highly variable among different K+ channels and is critically influenced by the amino acid composition of the outer pore region.[12] A key structural feature determining high-affinity external block is the presence of aromatic residues, such as tyrosine or phenylalanine, at the pore entrance.[12] These residues are thought to form a "bracelet" that interacts with the positively charged TEA molecule through a cation-pi interaction, stabilizing its binding.[12]

Internal Blockade: When applied to the intracellular side, TEA enters the inner vestibule of the channel after it opens.[5][6] This makes TEA an "open-channel blocker" from the inside.[11] The internal binding site is located deep within the pore, and the blockade is often voltage-dependent, meaning its affinity changes with the membrane potential.[4][11] This voltage dependence arises because the charged TEA molecule senses a portion of the transmembrane electric field as it moves into its binding site.

Caption: Diagram of external and internal TEA blockade of a K+ channel pore.

Pharmacological Profile and Selectivity

TEA is characterized as a non-selective K+ channel blocker, demonstrating activity against a wide array of channel subtypes, albeit with varying potencies.[1][3] This broad activity profile is both a strength, allowing for general inhibition of K+ currents, and a limitation, requiring careful interpretation of results in systems with multiple channel types. The inhibitory concentration (IC50) or dissociation constant (Kd) can vary by several orders of magnitude depending on the channel subtype and the side of application.

| Channel Subtype | Application | Potency (IC50 / Kd) | Reference(s) |

| Voltage-Gated (Kv) | |||

| Kv2.1 | External | ~5 mM | [5][13] |

| Kv2.1 | Internal | ~0.2 mM | [5][13] |

| Shaker (wild-type) | External | ~27 mM | [14] |

| Shaker (T449Y mutant) | External | ~0.59 mM | [14] |

| KCNQ1 (Kv7.1) | External | 5.0 mM | [14] |

| KCNQ2 (Kv7.2) | External | 0.3 mM | [14] |

| KCNQ3 (Kv7.3) | External | >30 mM | [14] |

| KCNQ4 (Kv7.4) | External | 3.0 mM | [14] |

| KCNQ2/3 Heteromer | External | 3.8 mM | [14] |

| Calcium-Activated (KCa) | |||

| BK Channel | Internal | Kd ≈ 67.1 - 153 mM | [15] |

| BK Channel | External | 1 mM (effective dose) | [16] |

| Other | |||

| Kcv (viral K+ channel) | cis (internal) | ~0.1 mM | [17] |

| Kcv (viral K+ channel) | trans (external) | 13 - 47 mM | [17] |

| Human Neural Progenitors (IK) | External | 18 mM | [18] |

| Human Neural Progenitors (IA) | External | 49 mM | [18] |

| Table 1: Inhibitory potency of Tetraethylammonium (TEA) on various potassium channel subtypes. Values represent the concentration required for 50% inhibition (IC50) or the dissociation constant (Kd). |

Experimental Protocols

The primary method for quantifying the effect of TEA on a specific potassium channel is patch-clamp electrophysiology. This technique allows for precise control of the membrane voltage and the ionic solutions on both sides of the cell membrane.

Determining IC50 using Whole-Cell Patch-Clamp

This protocol describes a general method for determining the dose-response relationship of external TEA on a heterologously expressed K+ channel.

1. Cell Preparation:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) known to have low endogenous K+ channel expression.

-

Transfect the cells with the plasmid DNA encoding the specific K+ channel subunit(s) of interest. A co-transfection marker like GFP is often used to identify successfully transfected cells.

-

Plate the cells onto glass coverslips and allow 24-48 hours for channel expression before recording.[14]

2. Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[2]

-

TEA Stock Solution: Prepare a high-concentration stock solution of TEA Chloride (e.g., 1 M) in deionized water. Prepare serial dilutions in the external solution to achieve the final desired concentrations for the experiment.

3. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a fluorescently-labeled cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration.

-

Clamp the cell at a holding potential where the channels are closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to +40 mV) to activate the K+ channels and record the resulting outward currents.[6]

4. Data Acquisition and Analysis:

-

First, record stable baseline currents in the control external solution.

-

Next, perfuse the chamber with external solutions containing increasing concentrations of TEA, recording the currents at each concentration until a steady-state block is achieved.

-

Measure the peak or steady-state current amplitude at a specific voltage for each TEA concentration.

-

Normalize the current at each TEA concentration (I) to the control current (I₀).

-

Plot the fractional current (I/I₀) against the logarithm of the TEA concentration.

-

Fit the data points to the Hill equation to determine the IC50 value and the Hill coefficient.

Caption: Workflow for determining the IC50 of TEA using patch-clamp electrophysiology.

Applications in Research and Drug Development

TEA's ability to broadly inhibit K+ channels makes it a valuable tool in multiple research areas.

-

Isolating Ionic Currents: In cells expressing multiple types of ion channels, TEA can be used to block K+ currents, thereby isolating other currents (e.g., sodium or calcium currents) for study.

-

Neuroscience: TEA is used to study neuronal excitability. By blocking delayed rectifier K+ channels that are responsible for repolarizing the membrane, TEA application can broaden the action potential.[6][7] This helps researchers understand the contribution of specific K+ channels to the firing patterns of neurons.

-

Drug Discovery: TEA can be used as a positive control or a reference compound when screening for new, more selective K+ channel modulators. It also helps in validating assays designed to measure K+ channel activity.

-

Structural Biology: The differential sensitivity of K+ channels to internal and external TEA has been instrumental in mapping the architecture of the channel pore and identifying the specific amino acid residues that form the binding sites.[11][12]

Caption: Signaling pathway showing how TEA blocks K+ channels to prolong neuronal action potentials.

Conclusion

Despite the development of more potent and selective potassium channel modulators, Tetraethylammonium Chloride remains a cornerstone tool in ion channel pharmacology. Its well-characterized, albeit broad, inhibitory action provides a reliable method for probing the function of K+ channels in diverse biological systems. A thorough understanding of its mechanism, differential affinities, and proper experimental application is essential for any researcher aiming to investigate the critical roles of potassium channels in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 4. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 6. Killing K Channels with TEA+ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The aromatic binding site for tetraethylammonium ion on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BK channel blockers inhibit potassium-induced proliferation of human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Voltage-Gated Potassium Channels in Human Neural Progenitor Cells | PLOS One [journals.plos.org]

A Technical Guide to the Early Studies of Tetraethylammonium Chloride and Nerve Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal early research on the effects of Tetraethylammonium (TEA) Chloride on nerve function. It provides a comprehensive overview of the foundational experiments, quantitative data, and methodologies that established TEA as a crucial tool in neuroscience. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of TEA's mechanism of action and the historical context of its use in studying neuronal excitability.

Core Concepts: TEA's Impact on Neuronal Signaling

Tetraethylammonium (TEA) is a quaternary ammonium compound that was among the first pharmacological agents used to selectively block potassium channels.[1] Early investigations, particularly on the squid giant axon, were instrumental in elucidating the roles of different ion channels in generating the action potential. The primary effect of TEA is the blockade of voltage-gated potassium (K+) channels from the intracellular side, which obstructs the outward flow of potassium ions that is crucial for the repolarization of the neuronal membrane.[2][3] This interference leads to a characteristic prolongation of the action potential duration.[1][4]

Signaling Pathway of TEA Action

The following diagram illustrates the mechanism by which intracellular TEA affects the neuronal action potential.

Caption: Mechanism of TEA-induced action potential prolongation.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early research on TEA's effects on various nerve preparations. These data highlight the dose-dependent nature of TEA's action and its impact on fundamental properties of nerve excitability.

Table 1: Effect of Intracellular TEA on Squid Giant Axon Properties

| Parameter | Control | TEA Concentration (Axoplasmic) | Reference |

| Action Potential Duration | ~0.7 msec | 10-30 msec (with 40-60 mM TEA) | [4] |

| Late Outward Current | Present | Abolished or significantly reduced | [2] |

| Membrane Resistance (Plateau) | Normal | Comparable to resting membrane conductance | [5] |

Table 2: Effects of External TEA on Myelinated Nerve Fibers

| Preparation | TEA Concentration (Bath) | Effect | Reference |

| Rat Dorsal and Ventral Roots | 20 mM | Mildly depressant action on compound action potentials of myelinated fibers | [6] |

| Lizard Myelinated Axons | 1-10 mM | Depolarized resting potential, prolonged action potential, increased DAP amplitude and duration | [7] |

| Lizard Myelinated Axons | 10 mM | Tripled the resting input resistance | [7] |

| Frog Myelinated Nerve Fibers | 0.4 mM (Dissociation Constant) | Abolished delayed K+ currents without affecting Na+ currents | [8] |

Experimental Protocols

The pioneering studies on TEA utilized innovative and meticulous experimental techniques. The following sections detail the core methodologies employed in this research.

Preparation and Animal Models

-

Squid Giant Axon (Loligo pealii, Dosidicus gigas): The large diameter of the squid giant axon (around 500 µm) was a significant advantage, as it permitted the insertion of electrodes and injection cannulas directly into the axoplasm.[2][4][5] Axons were dissected from the squid mantle and maintained in artificial seawater (ASW).[2]

-

Frog Myelinated Nerve Fibers: Studies on myelinated nerves often utilized preparations from frogs, allowing for the investigation of TEA's effects at the nodes of Ranvier.[8]

-

Mammalian Nerve Fibers: Rat spinal roots and lizard skeletal muscle-nerve preparations were also used to explore the effects of TEA on both myelinated and non-myelinated mammalian nerve fibers.[6][7]

Solutions and TEA Application

-

Tetraethylammonium Chloride (TEA) Solutions: TEA chloride was typically dissolved in distilled water or an isosmotic solution to create the desired concentrations for injection or bath application.[2][4] For intracellular application in squid axons, concentrations ranged from approximately 0.6 mM to 60 mM.[2][4] For bath application on vertebrate preparations, concentrations typically ranged from 1 mM to 20 mM.[6][7]

-

Intracellular Injection: A micro-cannula was inserted longitudinally into one end of the squid giant axon. A known volume of the TEA solution was then injected into the axoplasm.[2][4] The cannula was often withdrawn as the injection proceeded to ensure a uniform distribution of TEA along the length of the axon.[2]

-

Bath Application: For preparations like frog or lizard nerve fibers, TEA was added directly to the bathing solution (e.g., Ringer's solution) at specified concentrations.[7][8]

Electrophysiological Recording and Analysis

The voltage-clamp technique was a cornerstone of early TEA research, allowing for the precise control of the membrane potential and the measurement of the resulting ion currents.

-

Voltage-Clamp Technique: This method, developed by Cole and Marmont and famously utilized by Hodgkin and Huxley, employs a feedback amplifier to hold the membrane potential at a set level.[9][10] This allows for the direct measurement of the ionic currents that flow across the membrane at a given voltage. In the context of TEA studies, the voltage clamp was crucial for demonstrating that TEA selectively blocks the delayed outward potassium current without significantly affecting the early inward sodium current.[2][8]

-

Intra-axonal Recording: Glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) were inserted into the axon to measure the membrane potential. This was the primary method for observing the changes in the action potential waveform, such as the significant prolongation caused by TEA.[4][7]

-

Space Clamp: To ensure that the membrane potential was uniform along the length of the axon under study, a "space clamp" was often employed. This involved inserting a long internal electrode to short-circuit the axoplasm resistance.[2]

Experimental Workflow: Voltage-Clamp Study of TEA on Squid Giant Axon

The following diagram outlines a typical experimental workflow for investigating the effects of intracellularly applied TEA on the ionic currents of a squid giant axon using the voltage-clamp technique.

Caption: A typical experimental workflow for studying TEA's effects.

Conclusion

The early studies on this compound were pivotal in shaping our understanding of nerve function. By selectively blocking potassium channels, researchers were able to dissect the individual ionic currents that contribute to the action potential. The data and methodologies outlined in this guide provide a foundational understanding for contemporary research in neuroscience and pharmacology, particularly in the development of drugs targeting ion channels. The legacy of this early work continues to influence the study of neuronal excitability and the pathophysiology of neurological disorders.

References

- 1. Effects of pharmacological blockers on action potential (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 4. nichd.nih.gov [nichd.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effects of 4-aminopyridine and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of tetraethylammonium on the depolarizing after-potential and passive properties of lizard myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Selective Inhibition of Delayed Potassium Currents in Nerve by Tetraethylammonium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sas.upenn.edu [sas.upenn.edu]

Tetraethylammonium Chloride molecular weight and formula

An In-depth Technical Guide to Tetraethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TEAC) is a quaternary ammonium compound with significant applications in both pharmacological research and organic chemistry.[1] It serves as a valuable tool for studying physiological processes due to its ability to block specific ion channels.[2][3] In synthetic chemistry, it functions as a phase-transfer catalyst.[4] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a hygroscopic, colorless crystalline solid that is highly soluble in water, ethanol, chloroform, and acetone.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N,N-Triethylethanaminium chloride[1] |

| Synonyms | TEAC, Etamon chloride, Tea chloride |

| Chemical Formula | C₈H₂₀ClN or [N(CH₂CH₃)₄]⁺Cl⁻ |

| Molecular Weight | 165.70 g/mol (anhydrous basis)[5] |

| Appearance | Colorless, deliquescent crystalline solid[1] |

| Density | 1.08 g/cm³[1] |

| Melting Point | 360 °C (680 °F; 633 K) (tetrahydrate)[1] |

| Solubility in Water | Highly soluble[1] |

| CAS Number | 56-34-8 |

Synthesis

The primary method for synthesizing this compound is through the alkylation of triethylamine with ethyl chloride.[1]

Reaction: (C₂H₅)₃N + C₂H₅Cl → [(C₂H₅)₄N]⁺Cl⁻

An efficient preparation method involves reacting triethylamine and ethyl chloride in an acetonitrile solvent under low temperature and negative pressure. The mixture is then pressurized with nitrogen and allowed to react. After the reaction, the product crystallizes upon cooling to room temperature and can be separated from the mother liquor and dried.[6]

**4. Mechanism of Action

The principal pharmacological action of this compound is the non-selective blockade of potassium (K⁺) channels.[2][7][8] By physically obstructing the ion conduction pathway, it inhibits the flow of potassium ions across the cell membrane. This action is crucial for its effects on cellular excitability and signal transmission.

In addition to blocking voltage-gated K⁺ channels, tetraethylammonium also affects other ion channels and receptors:

-

Calcium-activated K⁺ Channels : It is known to block these channels, which are involved in processes like muscle contraction and neuronal firing.[3][9]

-

Nicotinic Acetylcholine Receptors : TEAC can block the transmission of nerve impulses at autonomic ganglia by acting on these receptors.[2][3]

This broad activity profile has made it a staple in neuropharmacology for dissecting the roles of different ion channels in physiological and pathological states.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 56-34-8 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H20N.Cl | CID 5946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106518687A - Efficient preparation method of high-purity tetraethyl ammonium chloride - Google Patents [patents.google.com]

- 7. This compound | Potassium Channel | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tetraethylammonium - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Tetraethylammonium Chloride in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) chloride is a quaternary ammonium compound that has been a cornerstone in neuroscience research for decades.[1] It is a non-selective blocker of voltage-gated potassium (K+) channels, making it an invaluable tool for investigating the fundamental principles of neuronal excitability, action potential dynamics, and synaptic transmission.[2][3] By inhibiting the repolarizing influence of K+ currents, TEA application leads to a prolongation of the action potential, enhanced neuronal excitability, and increased neurotransmitter release.[4] These properties allow researchers to dissect the roles of specific K+ channel subtypes in various neuronal processes and to probe the mechanisms underlying synaptic plasticity.[5][6] This document provides detailed application notes and experimental protocols for the use of TEA chloride in neuroscience research.

Mechanism of Action

Tetraethylammonium chloride acts as a pore blocker of voltage-gated potassium channels. The positively charged TEA ion physically occludes the ion conduction pathway, thereby preventing the efflux of K+ ions that is crucial for the repolarization phase of the action potential.[7][8] The blockade can occur from either the extracellular or intracellular side of the channel, with varying affinities for different K+ channel subtypes.[2] The interaction of TEA with the channel pore is influenced by the amino acid residues lining the pore, particularly in the P-loop region, which forms the selectivity filter.[9]

Key Applications in Neuroscience Research

-

Broadening of Action Potentials: By blocking delayed rectifier K+ channels, TEA prolongs the repolarization phase, resulting in a wider action potential waveform.[4] This allows for the study of downstream effects, such as enhanced Ca2+ influx and neurotransmitter release.

-

Increasing Neuronal Excitability: Inhibition of K+ channels by TEA leads to a depolarization of the resting membrane potential and a lower threshold for action potential firing, thereby increasing overall neuronal excitability.[10][11]

-

Enhancing Neurotransmitter Release: The prolonged depolarization of the presynaptic terminal caused by TEA increases the duration of Ca2+ influx, leading to a significant enhancement of neurotransmitter release.

-

Induction of Synaptic Plasticity: TEA can be used to induce a form of long-term potentiation (LTP), a cellular correlate of learning and memory, by promoting a significant influx of calcium into the postsynaptic neuron.[5][6][12]

-

Isolation of Other Ionic Currents: By blocking K+ currents, TEA allows for the pharmacological isolation and study of other ion currents, such as sodium (Na+) and calcium (Ca2+) currents, in voltage-clamp experiments.[13]

-

Investigation of Chloride Channels: Interestingly, TEA has also been shown to block certain types of chloride (Cl-) channels, a factor that researchers should consider when interpreting results.[14]

Quantitative Data: TEA Chloride Efficacy

The following tables summarize the effective concentrations and inhibitory constants (IC50/Kd) of TEA for various applications and on different ion channels.

| Application | Preparation | Typical Concentration Range | Reference |

| Action Potential Broadening | Hippocampal Neurons | 1-25 mM | [4][10] |

| Induction of Long-Term Potentiation | Hippocampal Slices | 25 mM | [5][12] |

| Inhibition of Delayed Rectifier K+ Currents | Suprachiasmatic Nucleus Neurons | 1-40 mM | [15] |

| Blockade of Fast Chloride Channels (internal) | Rat Cortical Neurons | Kd: ~12-15 mM | [14] |

| Potassium Channel Subtype | IC50 / Kd | Reference |

| Kv2.1 (internal) | ~0.2 mM | [8] |

| Kv2.1 (external) | ~5 mM | [8] |

| Shaker K+ Channels | Varies with subtype and conditions | [1] |

| DRK1 | Sensitive to internal TEA | [2] |

| r-NGK2 | Sensitive to external TEA | [2] |

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the chemical induction of LTP in hippocampal slices using TEA, a method that can potentiate synaptic transmission.[5][12]

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (TEA) stock solution (e.g., 1 M in water)

-

Dissected hippocampal slices

-

Multi-electrode array (MEA) system or standard electrophysiology setup

-

Perfusion system

Procedure:

-

Slice Preparation and Recovery: Prepare hippocampal slices from rodents according to standard laboratory protocols. Allow slices to recover in oxygenated aCSF for at least 1 hour.

-

Baseline Recording: Place a slice in the recording chamber of the MEA or electrophysiology setup and perfuse with aCSF. Record baseline synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs) for 15-20 minutes.

-

TEA Application: Switch the perfusion to aCSF containing 25 mM TEA. Perfuse for 10 minutes.[12]

-

Washout: Switch the perfusion back to standard aCSF and continue recording for at least 60 minutes to observe the potentiation of synaptic responses.

-

Data Analysis: Analyze the frequency and amplitude of synaptic events before and after TEA application to quantify the degree of LTP. A significant and lasting increase in the mEPSC frequency is indicative of LTP.[12]

Protocol 2: Investigating Neuronal Firing Activity using Micro-electrode Arrays (MEAs)

This protocol outlines a method to study the effect of TEA on spontaneous neuronal network activity using MEAs.[16][17][18]

Materials:

-

Primary neuronal cultures on MEAs

-

Culture medium

-

TEA stock solution

-

MEA recording system with data acquisition and analysis software

Procedure:

-

Culture Preparation: Culture primary neurons (e.g., cortical or hippocampal) on MEAs until a stable network activity is observed (typically 14-21 days in vitro).

-

Baseline Recording: Place the MEA in the recording system and record baseline spontaneous neuronal firing and bursting activity for 10-15 minutes.

-

TEA Application: Add TEA to the culture medium to achieve the desired final concentration (e.g., 1-10 mM).

-

Post-Treatment Recording: Record the neuronal activity for at least 60 minutes post-treatment to observe changes in firing rate, burst duration, and network synchrony.

-

Data Analysis: Utilize MEA analysis software to quantify changes in neuronal firing parameters. Compare the pre- and post-treatment data to determine the effect of TEA on network excitability.

Protocol 3: In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure TEA-induced neurotransmitter release in a specific brain region of an anesthetized or freely moving animal.[19][20][21][22]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

TEA solution for retrodialysis

-

Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)

Procedure:

-

Probe Implantation: Under anesthesia, implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) using stereotaxic coordinates.

-

Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 60 minutes.

-

TEA Administration (Retrodialysis): Switch the perfusion solution to aCSF containing a known concentration of TEA. This will allow TEA to diffuse into the brain tissue surrounding the probe.

-

Sample Collection: Continue to collect dialysate samples in timed fractions (e.g., every 10-20 minutes) during and after TEA administration.

-

Neurotransmitter Analysis: Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a sensitive analytical method like HPLC-ECD.

-

Data Analysis: Compare the neurotransmitter concentrations in the samples collected before, during, and after TEA administration to determine the effect on neurotransmitter release.

Visualizations

Caption: Mechanism of TEA on the action potential.

Caption: Effect of TEA on synaptic transmission.

Caption: Workflow for TEA-induced LTP experiment.

References

- 1. External TEA Block of Shaker K+ Channels Is Coupled to the Movement of K+ Ions within the Selectivity Filter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of TEA on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. TEA-induced long-term potentiation at hippocampal mossy fiber-CA3 synapses: characteristics of its induction and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Ketamine Produces a Long-Lasting Enhancement of CA1 Neuron Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A transient potassium conductance regulates the excitability of cultured hippocampal and spinal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Block of neuronal fast chloride channels by internal tetraethylammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetraethylammonium (TEA) increases the inactivation time constant of the transient K+ current in suprachiasmatic nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. criver.com [criver.com]

Application Notes and Protocols for Studying Ion Channel Kinetics with Tetraethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (TEA) chloride is a quaternary ammonium compound that serves as a classical and invaluable pharmacological tool for the study of ion channel kinetics.[1] As a non-specific blocker of potassium (K+) channels, TEA is widely employed to isolate and characterize different ion currents, investigate the structure-function relationships of channel pores, and elucidate the physiological roles of K+ channels in cellular excitability.[2][3] Its mechanism of action involves binding to the pore of K+ channels, thereby physically occluding the conduction pathway and preventing the flux of potassium ions.[4] The voltage-dependent nature of this block, and its varying affinity for different K+ channel subtypes, make it a versatile agent for detailed kinetic studies.[5]

These application notes provide a comprehensive overview of the use of TEA in ion channel research, including its mechanism of action, protocols for its application in patch-clamp electrophysiology, and its effects on ion channel kinetics.

Application Notes

Mechanism of Action

Tetraethylammonium chloride acts as a pore blocker for a variety of potassium channels.[2] Its positively charged quaternary ammonium group is thought to enter the channel pore and bind within the selectivity filter, a narrow region that selectively allows the passage of K+ ions.[4] The blockade can occur from either the extracellular or intracellular side of the membrane, depending on the specific channel subtype and the accessibility of the binding site.[6] The affinity of TEA for a particular channel is determined by the amino acid residues lining the pore. For instance, the presence of a tyrosine residue in the pore loop of Shaker-family K+ channels confers high sensitivity to TEA.[7]

Applications in Studying Ion Channel Kinetics

The use of TEA allows researchers to dissect the contributions of different K+ channels to the overall membrane conductance and to study the gating properties of these channels in detail.

-

Isolation of K+ Currents: By blocking specific K+ channel subtypes, TEA can be used to isolate and study the kinetics of other channels that are not sensitive to it. For example, in neurons, TEA is often used to block delayed rectifier K+ currents (IDR) to facilitate the study of transient A-type K+ currents (IA).

-

Studying Channel Gating: TEA's interaction with the channel pore can provide insights into the conformational changes that occur during channel gating (opening, closing, and inactivation). The voltage- and state-dependency of the TEA block can be used to probe the accessibility of the binding site in different channel states.

-

Structure-Function Studies: By comparing the TEA sensitivity of wild-type and mutated channels, researchers can identify the specific amino acid residues that are critical for TEA binding and for the overall architecture of the channel pore.[5]

-

Pharmacological Profiling: The differential sensitivity of various K+ channels to TEA allows for their pharmacological classification. This is particularly important in drug discovery for identifying the subunit composition of native K+ channels.[7]

Quantitative Data on TEA Effects

The inhibitory potency of TEA varies significantly among different potassium channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for TEA on a selection of K+ channels.

| Channel Subtype | IC50 (mM) | Cell Type/Expression System | Reference |

| KCNQ1 | 5.0 | CHO cells | [7] |

| KCNQ2 | 0.3 | CHO cells | [7] |

| KCNQ3 | >30 | CHO cells | [7] |

| KCNQ4 | 3.0 | CHO cells | [7] |

| KCNQ2/KCNQ3 | 3.8 | CHO cells | [7] |

| Delayed Rectifier K+ Current (IK) | 18 | Human Neural Progenitor Cells | [8] |

| Transient A-type K+ Current (IA) | 49 | Human Neural Progenitor Cells | [8] |

| Kv2.1 | 0.8 - 5 | HEK293 cells | [9] |

| Inactivating K+ channels | 12 (KD) | Human T lymphocytes | [1] |

Effects on Gating Kinetics

TEA can also modulate the gating kinetics of potassium channels, particularly their inactivation. For example, in inactivating voltage-dependent K+ channels in human T lymphocytes, external TEA reduces the peak current amplitude and slows the time course of current decay during a depolarizing pulse.[1][10] In suprachiasmatic nucleus neurons, reducing the concentration of TEA has been shown to decrease the inactivation time constant of the transient A-type K+ current.

Experimental Protocols

The following is a detailed protocol for using TEA to study K+ channel kinetics using the whole-cell patch-clamp technique.

Materials

-

Cell Culture: Cells expressing the ion channel of interest (e.g., HEK293 cells, primary neurons).

-

External (Bath) Solution (aCSF):

-

126 mM NaCl

-

3 mM KCl

-

2 mM MgSO4

-

2 mM CaCl2

-

1.25 mM NaH2PO4

-

26.4 mM NaHCO3

-

10 mM Glucose

-

Note: Bubble with 95% O2 / 5% CO2 for pH 7.4. Osmolarity ~290 mOsm.[11]

-

-

Internal (Pipette) Solution:

-

115 mM K-Gluconate

-

4 mM NaCl

-

2 mM Mg-ATP

-

0.3 mM Na-GTP

-

40 mM HEPES

-

Note: Adjust pH to 7.2 with KOH. Osmolarity ~270 mOsm.[9]

-

-

This compound (TEA) Stock Solution: Prepare a high-concentration stock solution (e.g., 1 M in deionized water) and dilute to the desired final concentrations in the external solution on the day of the experiment.

-

Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.[9]

-

Borosilicate glass capillaries for pulling patch pipettes.[11]

Protocol

-

Preparation of Solutions: Prepare external and internal solutions as described above. Prepare a range of external solutions containing different concentrations of TEA to determine a dose-response curve.

-

Cell Preparation: Plate cells on coverslips a few days prior to the experiment to allow for adherence and recovery.

-

Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the control external solution.[9]

-

Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[9]

-

-

Recording of Baseline Currents:

-

In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV).

-

Apply a series of voltage steps to elicit K+ currents. The specific voltage protocol will depend on the channel being studied. For example, to study voltage-gated K+ channels, you might apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.

-

Record the baseline currents in the absence of TEA for a stable period.

-

-

Application of TEA:

-

Switch the perfusion to the external solution containing the desired concentration of TEA.

-

Allow sufficient time for the solution to exchange completely in the recording chamber and for the TEA to reach its blocking effect. This may take a few minutes.

-

Record the currents in the presence of TEA using the same voltage protocol as for the baseline recording.

-

-

Dose-Response Analysis:

-

Repeat step 6 with a range of TEA concentrations to construct a dose-response curve.

-

Measure the peak current amplitude at a specific voltage for each TEA concentration.

-

Plot the percentage of current inhibition as a function of TEA concentration and fit the data with the Hill equation to determine the IC50 value.

-

-

Kinetic Analysis:

-

Analyze the activation and deactivation kinetics of the currents in the presence and absence of TEA. This can be done by fitting the rising and falling phases of the current traces with exponential functions to determine the time constants.

-

For inactivating channels, analyze the time course of inactivation.

-

-

Washout: After recording in the presence of TEA, switch the perfusion back to the control external solution to check for the reversibility of the block.

Visualizations

Experimental Workflow

Caption: Workflow for studying ion channel kinetics with TEA.

Mechanism of TEA Blockade

Caption: TEA physically blocks the potassium channel pore.

Signaling Consequences of K+ Channel Blockade

Caption: K+ channel block by TEA can lead to downstream signaling.

References

- 1. TEA prevents inactivation while blocking open K+ channels in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 3. web.mit.edu [web.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 7. Potassium channel blocker activates extracellular signal-regulated kinases through Pyk2 and epidermal growth factor receptor in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. axolbio.com [axolbio.com]

- 10. Ion channel pharmacology under flow: automation via well-plate microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

Application Notes and Protocols: Concentration-Response Curve for Tetraethylammonium Chloride on Kv Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability in various tissues, including a significant role in neuronal function.[1][2] Tetraethylammonium (TEA) chloride is a quaternary ammonium compound widely recognized as a non-selective blocker of these channels.[3][4][5] By physically occluding the ion conduction pore, TEA inhibits potassium ion (K+) efflux, thereby altering cellular membrane potential.[1] Understanding the concentration-dependent effects of TEA on different Kv channel subtypes is fundamental for their pharmacological characterization and for utilizing TEA as a tool to dissect the physiological roles of these channels.

This document provides detailed protocols for determining the concentration-response curve of TEA on Kv channels using patch-clamp electrophysiology and summarizes the inhibitory constants (IC50) for TEA on various Kv channel subtypes.

Quantitative Data Summary

The inhibitory potency of Tetraethylammonium Chloride varies across different Kv channel subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.

| Kv Channel Subtype | Cell Type | IC50 (Internal Application) | IC50 (External Application) | Reference |

| Kv2.1 | - | ~0.2 mM | ~5 mM | [1][2] |

| Kv2.1 | Xenopus oocytes | - | 2.9 mM | [6] |

| Kv2.1/Kv9.3 | Xenopus oocytes | - | 9.5 mM | [6] |

| Kcv | Lipid Bilayer | - | 0.098 ± 0.02 mM (at -60 mV) | [7] |

| Kcv | Lipid Bilayer | - | 0.41 ± 0.03 mM (at +60 mV) | [7] |

| Kcv (L70A mutant) | Lipid Bilayer | - | 45 ± 7 mM | [7] |

| Current Component | Cell Type | IC50 | Reference |

| I_K (Sustained Current) | Human Neural Progenitor Cells | 18 mM | [8] |

| I_A (Transient Current) | Human Neural Progenitor Cells | 49 mM | [8] |

Mechanism of Action

This compound acts as a pore blocker for Kv channels. When applied externally or internally, the positively charged TEA molecule enters the channel's outer or inner vestibule and binds within the pore, physically obstructing the pathway for potassium ions.[1] This blockade is reversible and concentration-dependent. The affinity of TEA can be influenced by the specific amino acid residues lining the pore of the Kv channel subtype and by the membrane potential.[7]

Mechanism of TEA action on a Kv channel.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Determining TEA IC50

This protocol describes the measurement of Kv channel currents in response to varying concentrations of TEA to determine the IC50 value.

1. Cell Preparation:

-

Culture cells expressing the Kv channel of interest to 60-80% confluency.

-

For transient expression systems (e.g., HEK293 cells), transfect the cells with the appropriate Kv channel plasmid DNA 24-48 hours prior to the experiment.

-

On the day of the experiment, gently detach the cells using a non-enzymatic cell dissociation solution and re-plate them onto glass coverslips at a low density.

-

Allow the cells to adhere for at least 30 minutes before use.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.3 with KOH.[8]

-

TEA Stock Solution: Prepare a high concentration stock solution of this compound (e.g., 1 M) in the external solution. Prepare fresh serial dilutions in the external solution to achieve the desired final concentrations for the experiment (e.g., ranging from 0.1 mM to 100 mM).

3. Electrophysiological Recording:

-

Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips to a final resistance of 2-5 MΩ when filled with the internal solution.[8]

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where most Kv channels are in a closed state (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate the Kv channels and record the resulting outward potassium currents. A typical voltage protocol would be to step from the holding potential to various test potentials (e.g., -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for full channel activation (e.g., 200-500 ms).

4. Data Acquisition and Analysis:

-

Record the baseline Kv currents in the absence of TEA.

-

Perfuse the recording chamber with the external solution containing the first concentration of TEA. Allow sufficient time for the drug to equilibrate (typically 2-3 minutes).

-

Record the Kv currents in the presence of this TEA concentration using the same voltage protocol.

-

Wash out the TEA with the standard external solution and ensure the current returns to the baseline level.

-

Repeat the application and washout steps for each subsequent concentration of TEA, moving from the lowest to the highest concentration.

-

Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each TEA concentration.

-

Normalize the current amplitude in the presence of TEA (I) to the control current amplitude in the absence of TEA (I_max).

-

Plot the normalized current (I/I_max) as a function of the logarithm of the TEA concentration.

-

Fit the resulting concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n_H): I/I_max = 1 / (1 + ([TEA]/IC50)^n_H)

Experimental workflow for IC50 determination.

Concluding Remarks

This compound remains an indispensable pharmacological tool for the study of Kv channels. The protocols and data presented herein provide a framework for researchers to investigate the concentration-dependent inhibition of Kv channels by TEA. Accurate determination of IC50 values is critical for interpreting experimental results and for the development of more selective Kv channel modulators. It is important to note that the potency of TEA can be influenced by experimental conditions such as the ionic composition of the solutions and the membrane potential, which should be carefully controlled and reported.

References

- 1. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Voltage-Gated Potassium Channels in Human Neural Progenitor Cells | PLOS One [journals.plos.org]

Application Notes: Tetraethylammonium Chloride as a Structure-Directing Agent in Zeolite Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zeolites are crystalline microporous aluminosilicates with well-defined pore structures, making them invaluable in catalysis, separation, and ion exchange. The synthesis of specific zeolite frameworks is often guided by the use of Organic Structure-Directing Agents (OSDAs). The tetraethylammonium (TEA⁺) cation, typically introduced as tetraethylammonium chloride (TEACl), bromide (TEABr), or hydroxide (TEAOH), is a widely used OSDA for producing high-silica zeolites.[1][2]

The TEA⁺ cation acts as a template, organizing inorganic silicate and aluminate precursors around itself during the hydrothermal synthesis process.[3][4] This templating effect directs the formation of specific pore architectures and framework topologies. For instance, TEA⁺ is crucial in the crystallization of commercially important zeolites like Zeolite Beta (*BEA) and ZSM-12 (MTW).[1][2][3] In the case of Zeolite Beta, it has been shown that clusters of approximately six TEA⁺ cations are occluded within the channel intersections of the framework, highlighting a complex, non-typical templating behavior.[5][6][7] Understanding the role of TEA⁺ and the precise synthesis conditions is critical for controlling the phase purity, crystallinity, and final properties of the target zeolite.

Application Data

The following tables summarize typical synthesis parameters for Zeolite Beta and ZSM-12 using tetraethylammonium-based templates. These parameters can be used as a starting point for laboratory synthesis.

Table 1: Synthesis Parameters for Zeolite Beta using TEAOH

| Parameter | Molar Composition | Temp. (°C) | Time (h) | Si/Al Ratio | Source |

| Gel Composition | 1.0 SiO₂ : 0.025 Al₂O₃ : 0.5 TEAOH : 16 H₂O | 140 | 24 - 240 | 20 | [5] |

| Template | Tetraethylammonium Hydroxide (TEAOH) | [5] | |||

| Si Source | Fumed Silica (e.g., Cab-O-Sil M5) | [5] | |||

| Al Source | Aluminum Hydroxide | [5] |

Table 2: Synthesis Parameters for ZSM-12 using TEA-Salts

| Parameter | Molar Composition | Temp. (°C) | Time (h) | Si/Al Ratio | Source |

| Gel Composition | 3.6 Na₂O : 1.0 Al₂O₃ : 80 SiO₂ : 10 TEABr : 995 H₂O | 160 | - | ~40 | [8] |

| Template | Tetraethylammonium Bromide (TEABr) | [8] | |||

| Si Source | Colloidal Silica | [8] | |||

| Al Source | Sodium Aluminate | [8] |

Experimental Protocols

The following are detailed protocols for the synthesis of Zeolite Beta and ZSM-12.

Protocol 1: Hydrothermal Synthesis of Zeolite Beta (Alkali-Free)

This protocol is adapted from a method designed to study the specific role of the TEA⁺ cation without the influence of alkali metal cations.[5][7]

1. Reagent Preparation:

- Silicon Source: Fumed silica (e.g., Cab-O-Sil M5).

- Aluminum Source: Aluminum hydroxide (Al(OH)₃).

- Structure-Directing Agent: Tetraethylammonium hydroxide (TEAOH, 35 wt% solution).

- Solvent: Deionized water.

2. Gel Preparation (Molar Ratio: 1.0 SiO₂ : 0.025 Al₂O₃ : 0.5 TEAOH : 16 H₂O): a. Dissolve the required amount of aluminum hydroxide in the aqueous TEAOH solution. Heat the mixture at 80°C overnight with stirring to ensure complete dissolution. b. Cool the solution to room temperature. c. Add the appropriate amount of deionized water to adjust to the final molar composition. d. Slowly add the fumed silica to the solution under vigorous stirring. e. Continue stirring the resulting gel for an additional 15-30 minutes until it becomes homogeneous.

3. Hydrothermal Synthesis: a. Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven at 140°C. c. Maintain the synthesis under static conditions for 24 to 240 hours. Crystallinity generally increases with time.[5]

4. Product Recovery and Template Removal: a. After the designated time, quench the autoclave in cool tap water. b. Recover the solid product by centrifugation or filtration. c. Wash the product repeatedly with deionized water until the filtrate pH is neutral. d. Dry the as-synthesized zeolite at 80-100°C overnight. e. To remove the occluded TEA⁺ template, calcine the dried powder in air. A typical procedure involves ramping the temperature to 550°C and holding for 6-8 hours.

Protocol 2: Hydrothermal Synthesis of ZSM-12 using TEABr

This protocol uses the less expensive tetraethylammonium bromide salt as the template source, with NaOH providing the alkalinity.[8]

1. Reagent Preparation:

- Silicon Source: Colloidal silica (e.g., LUDOX, 40 wt%).

- Aluminum Source: Sodium aluminate (NaAlO₂).

- Structure-Directing Agent: Tetraethylammonium bromide (TEABr).

- Alkalinity Source: Sodium hydroxide (NaOH).

- Solvent: Deionized water.